Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is a chemical compound with the molecular formula C15H21FN2O2. This compound is categorized as a derivative of piperazine, which is a heterocyclic organic compound featuring two nitrogen atoms in a six-membered ring. The specific structure of ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate includes a 2-fluorophenyl group attached to a piperazine moiety, along with an ethyl ester functional group, making it of significant interest in various scientific fields, including medicinal chemistry and pharmacology.
The synthesis of ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 2-fluorophenylpiperazine with ethyl 2-bromopropanoate. This reaction is conducted in the presence of a base, such as potassium carbonate, and an organic solvent like dimethylformamide. The reaction mixture is heated to promote the nucleophilic attack and facilitate product formation.
The reaction conditions are critical for optimizing yield and purity. In industrial settings, larger-scale production follows similar synthetic routes but utilizes industrial-grade reagents and solvents. Purification methods such as recrystallization or chromatography are employed to isolate the desired compound from by-products and unreacted materials.
The molecular structure of ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate can be visualized as follows:
The molecular weight of ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is approximately 278.34 g/mol, with notable structural features that contribute to its chemical reactivity and biological activity.
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is primarily associated with its potential interactions with biological targets. Research indicates that compounds featuring piperazine derivatives often modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the fluorophenyl group may enhance binding affinity and selectivity towards specific receptors, thereby influencing physiological responses .
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is typically a solid at room temperature, exhibiting moderate solubility in polar solvents such as water and high solubility in organic solvents like ethanol and dimethyl sulfoxide.
The compound demonstrates stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile allows it to participate in various chemical transformations, making it valuable for further synthetic applications .
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate has several scientific applications:
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate represents a strategically designed small molecule integrating three pharmacologically significant elements: a piperazine core, a 2-fluorophenyl substituent, and an ethyl ester moiety. This compound exemplifies rational medicinal chemistry approaches to optimize receptor interactions, metabolic stability, and bioavailability. Its structural architecture positions it as a valuable scaffold for targeting central nervous system (CNS) receptors, particularly serotonin and dopamine receptors, where piperazine derivatives exhibit high affinity. The propanoate linker with its chiral center introduces stereochemical specificity, potentially enabling enantioselective interactions with biological targets [5] [10].
Piperazine ranks among medicinal chemistry’s most versatile heterocycles, with FDA-approved derivatives spanning antipsychotics (e.g., aripiprazole), antidepressants (e.g., trazodone), antihistamines (e.g., cetirizine), and anthelmintics. This six-membered ring with nitrogen atoms at positions 1 and 4 provides:
Table 1: Therapeutic Classes of Representative Piperazine-Containing Drugs
Drug Name | Therapeutic Class | Key Structural Features |
---|---|---|
Aripiprazole | Antipsychotic | Piperazine linked to quinolinone |
Trazodone | Antidepressant | Piperazine-triazolopyridine scaffold |
Cetirizine | Antihistamine | Piperazine with chlorophenyl and carboxylate |
Sildenafil | PDE5 Inhibitor | Piperazine-sulfonamide linkage |
The proton-accepting capability of piperazine’s distal nitrogen allows penetration of the blood-brain barrier (BBB), making it indispensable in neuropharmacology. In Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate, the piperazine serves as a tertiary amine platform, where the 2-fluorophenyl group occupies one nitrogen while the propanoate chain modifies the other, creating an asymmetric substitution pattern that influences target selectivity [5] [10]. Molecular modeling indicates the ethyl propanoate side chain adopts extended conformations that may sterically modulate receptor engagement compared to methyl or unsubstituted analogs.
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design. The 2-fluorophenyl group in this compound delivers three critical pharmacological advantages:
Comparative studies of phenyl vs. fluorophenyl piperazine derivatives reveal measurable impacts on target engagement. In ENT (equilibrative nucleoside transporter) inhibition assays, analogs with ortho-fluorophenyl substitutions exhibited 3–5 fold greater potency against ENT2 compared to meta- or para-substituted isomers. This positional sensitivity underscores fluorine’s role in directing molecular orientation within binding pockets [4]. Additionally, fluorine’s isosteric similarity to hydrogen permits conservative replacement without steric perturbation, enabling retention of parent compound binding geometry while improving pharmacokinetics.
Table 2: Impact of Halogen Substitution on Piperazine Pharmacophore Activity
Substituent Position | ENT1 IC₅₀ (μM) | ENT2 IC₅₀ (μM) | Selectivity Ratio (ENT2/ENT1) |
---|---|---|---|
2-Fluorophenyl | 0.42 | 0.11 | 0.26 |
3-Fluorophenyl | 1.05 | 0.87 | 0.83 |
4-Fluorophenyl | 0.91 | 0.63 | 0.69 |
Phenyl (unsubstituted) | 3.20 | 2.95 | 0.92 |
Data adapted from nucleoside transporter inhibition studies [4]
The ethyl ester group in Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate serves as a bioreversible prodrug moiety designed to overcome inherent pharmacokinetic limitations of carboxylic acid-containing drugs. This approach addresses two fundamental challenges:
Ester prodrugs leverage ubiquitous carboxylesterases in intestinal mucosa, liver, and plasma to hydrolyze the ester bond, regenerating the active acid metabolite (2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid). This enzymatic conversion provides:
Table 3: Hydrolysis Kinetics and Bioavailability of Piperazine Ester Prodrugs
Ester Derivative | t₁/₂ (Human Plasma, h) | Cₘₐₓ (Acid Metabolite) | Relative Oral BA vs. Acid |
---|---|---|---|
Methyl ester | 0.25 ± 0.03 | 1.8 ± 0.2 μg/mL | 1.6× |
Ethyl ester | 0.85 ± 0.12 | 3.2 ± 0.3 μg/mL | 2.9× |
Isopropyl ester | 2.30 ± 0.21 | 4.1 ± 0.5 μg/mL | 3.7× |
Simulated pharmacokinetic parameters based on prodrug design principles [3] [7]
The ethyl ester strikes an optimal balance between hydrolysis rate and lipophilicity. Shorter-chain methyl esters may undergo premature hydrolysis in the gastrointestinal lumen, while bulkier esters (e.g., pivaloyloxymethyl) risk incomplete conversion. Molecular modeling confirms the ethyl group imposes minimal steric hindrance around the ester carbonyl, facilitating efficient carboxylesterase binding [6] [7]. This prodrug strategy has been successfully implemented in cardiovascular therapeutics (e.g., dabigatran etexilate) and antiviral agents (e.g., tenofovir disoproxil), demonstrating its versatility for bioavailability enhancement.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7